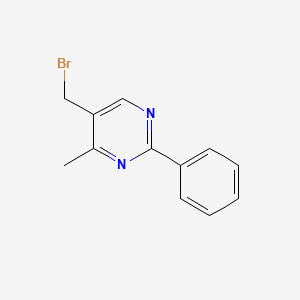
5-(Bromomethyl)-4-methyl-2-phenylpyrimidine
Cat. No. B8287806
M. Wt: 263.13 g/mol
InChI Key: SWKSHOKIBVFAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04859670
Procedure details


5.54 g (31.1 mmol) of N-bromosuccinimide (NBS) and 6 mg of dibenzoyl peroxide were added to a solution of 5.53 g (30 mmol) of 4,5-dimethyl-2-phenylpyrimidine in 110 ml of CCl4, and the mixture was warmed to the boiling point for 5 minutes with stirring and irradiation with a daylight lamp with increased short-wave content (type: Osram UltraVitalux, 300 W, GUR 53). The NBS had then been consumed and converted into specifically light succinimide. It was filtered off under suction at room temperature and washed with a little CCl4. The filtrate was evaporated in vacuo, the residue was dissolved in 100 ml of diisopropyl ether, the solution was clarified over kieselguhr, and the clear filtrate was again evaporated in vacuo. 7.70 g, 94.5% purity according to the 1H NMR spectrum, of 5-bromomethyl-4-methyl-2-phenylpyrimidine (=92% yield), melting point 65°-66° C., were obtained, analysis: C12H11BrN2 (MW 263.15) calc. C 54.77, H 4.21, Br 30.37, N 10.65; found C 53.5, H 3.9, Br 31.3, N 10.0%.




Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][C:28]1[C:33]([CH3:34])=[CH:32][N:31]=[C:30]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[N:29]=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:34][C:33]1[C:28]([CH3:27])=[N:29][C:30]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[N:31][CH:32]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.54 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
6 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
5.53 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC(=NC=C1C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed to the boiling point for 5 minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
irradiation with a daylight lamp with increased short-wave content (type: Osram UltraVitalux, 300 W, GUR 53)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The NBS had then been consumed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was filtered off under suction at room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a little CCl4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 100 ml of diisopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the clear filtrate was again evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC=1C(=NC(=NC1)C1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
